molecular formula C7H6O5S B008649 2-Formyl-5-hydroxybenzenesulfonic acid CAS No. 106086-27-5

2-Formyl-5-hydroxybenzenesulfonic acid

Cat. No.: B008649
CAS No.: 106086-27-5
M. Wt: 202.19 g/mol
InChI Key: ZSOYOZGNLHUDLU-UHFFFAOYSA-N
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Description

Its synthesis involves:

  • Oxidation: Potassium permanganate oxidation of 2,2′-(1,2-ethenediyl)-bis(5-aminobenzenesulfonic acid) to sodium 5-amino-2-formylbenzenesulfonate.
  • Diazotization and Hydrolysis: Conversion of the amine to a diazonium salt, followed by hydrolysis to yield the final product .
  • Purity Specifications: The compound must contain ≤0.5% sodium salt impurity, ≤0.5% total formylbenzenesulfonic acid isomers, and ≤50 ppm chromium .

Its primary application is in dye manufacturing, leveraging the reactivity of the formyl group for condensation reactions with amines .

Properties

CAS No.

106086-27-5

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

4-formyl-3-hydroxybenzenesulfonic acid

InChI

InChI=1S/C7H6O5S/c8-4-5-1-2-6(3-7(5)9)13(10,11)12/h1-4,9H,(H,10,11,12)

InChI Key

ZSOYOZGNLHUDLU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)C=O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)O)C=O

Synonyms

4-Formyl-5-hydroxybenzenesulfonic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-hydroxybenzenesulfonic acid typically involves the sulfonation of 2-formylphenol (salicylaldehyde) followed by oxidation. One common method includes the reaction of salicylaldehyde with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position relative to the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-hydroxybenzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-5-hydroxybenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-hydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 2-formyl-5-hydroxybenzenesulfonic acid and analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound - Formyl (C2)
- Hydroxy (C5)
- Sulfonic acid (C5)
C₇H₆O₆S Dye intermediate (FD&C Green No. 3); ≤0.5% impurity limit; regulated for food/drug use .
5-Sulfosalicylic acid
(2-Hydroxy-5-sulfobenzoic acid)
- Hydroxy (C2)
- Sulfonic acid (C5)
- Carboxy (C1)
C₇H₆O₆S Chelating agent and laboratory reagent; not approved for dyes or household use .
5-Chloro-2-formylbenzenesulfonic acid - Formyl (C2)
- Chloro (C5)
- Sulfonic acid (C1)
C₇H₅ClO₄S Structural analog with Cl substitution; limited data on applications (supplier listings only) .
5-Formyl-2-methoxybenzenesulfonamide - Formyl (C5)
- Methoxy (C2)
- Sulfonamide (C1)
C₈H₉NO₄S Sulfonamide derivative with potential pharmaceutical applications; no dye-related uses .

Research Findings and Regulatory Considerations

  • Impurity Control : Strict limits on isomers (e.g., ≤0.5% 3-/4-formylbenzenesulfonic acids) ensure dye purity and safety in this compound .
  • Toxic Metal Limits : Chromium (≤50 ppm) and lead (≤10 ppm) thresholds reflect industrial processing constraints .
  • Contrast with 5-Sulfosalicylic Acid : While both contain sulfonic acid and hydroxy groups, 5-sulfosalicylic acid’s carboxyl group enhances metal-chelating properties, making it unsuitable for dye synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formyl-5-hydroxybenzenesulfonic acid
Reactant of Route 2
2-Formyl-5-hydroxybenzenesulfonic acid

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